OSMI-4

OGT inhibitor binding affinity microscale thermophoresis structure-activity relationship

OSMI-4 (CAS 2260791-14-6) is a small-molecule inhibitor of O-linked N-acetylglucosamine transferase (OGT), the sole enzyme responsible for nucleocytoplasmic O-GlcNAcylation in metazoans. It represents the culmination of a structure-based evolution campaign on the quinolinone-6-sulfonamide (Q6S) scaffold, progressing from the micromolar starting hit OSMI-1 to a compound with low-nanomolar binding affinity (Kd ~8 nM for the active acid form OSMI-4a) and an EC50 of approximately 3 µM in cells.

Molecular Formula C27H26ClN3O7S2
Molecular Weight 604.1 g/mol
Cat. No. B15606250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOSMI-4
Molecular FormulaC27H26ClN3O7S2
Molecular Weight604.1 g/mol
Structural Identifiers
InChIInChI=1S/C27H26ClN3O7S2/c1-3-38-25(33)16-31(15-18-7-6-12-39-18)27(34)26(19-8-4-5-9-22(19)37-2)30-40(35,36)23-13-17-10-11-24(32)29-21(17)14-20(23)28/h4-14,26,30H,3,15-16H2,1-2H3,(H,29,32)/t26-/m1/s1
InChIKeySTPSLAZMEWZDAJ-AREMUKBSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

OSMI-4: A Low-Nanomolar O-GlcNAc Transferase (OGT) Inhibitor for Cellular Target Engagement Studies and Chemical Probe Development


OSMI-4 (CAS 2260791-14-6) is a small-molecule inhibitor of O-linked N-acetylglucosamine transferase (OGT), the sole enzyme responsible for nucleocytoplasmic O-GlcNAcylation in metazoans [1]. It represents the culmination of a structure-based evolution campaign on the quinolinone-6-sulfonamide (Q6S) scaffold, progressing from the micromolar starting hit OSMI-1 to a compound with low-nanomolar binding affinity (Kd ~8 nM for the active acid form OSMI-4a) and an EC50 of approximately 3 µM in cells [1][2]. OSMI-4 is supplied as the ethyl ester prodrug OSMI-4b to facilitate cell membrane permeation, and it reduces global O-GlcNAc levels almost completely at 5 µM in HEK293T cells [1]. Its well-characterized binding mode—confirmed by co-crystal structures (PDB: 6MA1)—makes it the most widely cited reference inhibitor for the OGT field [1][2].

Why OSMI-4 Cannot Be Interchanged with Other OGT Inhibitors or OSMI-Series Analogs Without Quantitative Validation


The OSMI compound series, although all derived from a common quinolinone-6-sulfonamide pharmacophore, spans a wide potency range driven by discrete structural modifications that alter binding affinity, cellular residence time, and metabolic liability [1]. OSMI-1 (the original screening hit) binds OGT with a Kd at least an order of magnitude weaker than OSMI-4a and produces only transient cellular O-GlcNAc suppression that recovers at extended treatment times, whereas OSMI-4b maintains near-complete inhibition [1]. The free acid OSMI-4a is cell-impermeable and functionally inert when applied directly to cells, while the diketopiperazine cyclization byproduct OSMI-4 DKP suffers a 10- to 80-fold loss in biochemical IC50 [2]. Newer OGT ligands such as CDDO bind a completely distinct allosteric site (the TPR domain) and do not compete with OSMI-4 for the catalytic pocket [3]. These quantitative gaps mean that substituting OSMI-4 with OSMI-1, OSMI-4a, or an allosteric ligand without adjusting concentration and exposure time will produce non-equivalent pharmacological outcomes [1][2][3].

Quantitative Differentiation Evidence for OSMI-4 Against Its Closest Comparators in OGT Inhibition


Binding Affinity: OSMI-4a (Kd ~8 nM) Achieves at Least 10-Fold Tighter OGT Binding Than the Predecessor OSMI-1a

The active carboxylic acid form of OSMI-4 (OSMI-4a) binds OGT with a dissociation constant (Kd) of approximately 8 nM measured by microscale thermophoresis (MST), validated against surface plasmon resonance data for UDP and UDP-GlcNAc [1]. In the same study, the Kd of the original lead compound OSMI-1a (compound 1a) was 'an order of magnitude or more higher' than OSMI-4a, placing OSMI-1a Kd at >80 nM [1]. This affinity gap is structurally attributed to the 7-chloro substituent on the OSMI-4 quinolinone ring, which fills the uridine-binding pocket more completely than the unsubstituted OSMI-1 scaffold [1].

OGT inhibitor binding affinity microscale thermophoresis structure-activity relationship

Sustained Cellular O-GlcNAc Suppression: OSMI-4b Maintains Inhibition at Extended Treatment Times Whereas OSMI-1b Shows Recovery

In head-to-head cellular experiments across HCT116, HEK293T, PC3, and LNCaP cell lines, OSMI-4b (the ethyl ester prodrug) reduced O-GlcNAc levels almost completely at 5 µM, whereas OSMI-1b (compound 1b) produced only transient suppression [1]. At short treatment times (<8 h), 1b showed some inhibitory activity, but O-GlcNAc levels began to recover at longer treatment times, a phenomenon not observed with 4b [1]. The authors attributed the more sustained cellular effect of 4b to the greater affinity of its intracellular de-esterification product (4a) for OGT [1]. The Molecules 2020 study independently confirmed that OSMI-4b reduces O-GlcNAcylation across HEK293, HEK293T, and K562 cells in a dose-dependent manner, with OSMI-1 used as a comparator control [2].

cellular O-GlcNAc reduction inhibitor residence time western blot quantification

Biochemical Potency Hierarchy: OSMI-4b (IC50 0.06–0.5 µM) Outperforms Both the Free Acid OSMI-4a and the DKP Cyclization Byproduct by 3- to 80-Fold

In two orthogonal biochemical assays, OSMI-4b (the ester prodrug form) emerged as the most potent species of the OSMI-4 family [1]. In the UDP-Glo luminescence assay, OSMI-4b exhibited an IC50 of 0.5 ± 0.5 µM, while the free acid OSMI-4a showed IC50 1.5 ± 0.6 µM (3-fold weaker), and the diketopiperazine cyclization product OSMI-4 DKP showed IC50 9 ± 2 µM (18-fold weaker) [1]. In the fluorescent activity assay, the discrimination was even sharper: OSMI-4b IC50 0.06 ± 0.02 µM vs. OSMI-4a IC50 0.3 ± 0.1 µM (5-fold) vs. OSMI-4 DKP IC50 5 ± 0.8 µM (~80-fold) [1]. The DKP degradation product, which forms spontaneously during OSMI-4b storage in alkaline conditions, adopts a suboptimal binding conformation as confirmed by molecular docking into the OGT active site, explaining its substantially diminished potency [1].

OGT enzymatic assay UDP-Glo assay fluorescent activity assay diketopiperazine degradation

Orthogonal Binding Site: OSMI-4 Occupies the Catalytic UDP-Binding Pocket Whereas Allosteric Inhibitor CDDO Binds the TPR Domain

OSMI-4 binds within the catalytic pocket of OGT, directly competing with the UDP-GlcNAc substrate at the uridine-binding site, with a co-crystal structure (PDB: 6MA1) confirming occupancy of the nucleotide-sugar binding cleft [1]. In contrast, the recently discovered OGT inhibitor CDDO (bardoxolone) binds to the tetratricopeptide repeat (TPR) domain and N-terminal domain of OGT, as demonstrated by HDX-MS analysis, with a Kd of approximately 1.7 µM (MST) and an IC50 of 6.56 ± 1.69 µM [2]. Enzymatic competition experiments confirmed that CDDO binding to OGT is not displaced by OSMI-4, establishing that the two inhibitors occupy distinct, non-overlapping sites [2]. The binding affinity gap is also substantial: OSMI-4a Kd ~8 nM vs. CDDO Kd ~1.7 µM, representing an approximately 210-fold difference in target engagement strength [1][2].

OGT catalytic site TPR domain allosteric inhibition competitive binding HDX-MS

Structural Determinant of Affinity: The 7-Chloro Substituent on OSMI-4 Confers Tighter Uridine-Pocket Occupancy Absent from OSMI-1, OSMI-2, and OSMI-3

Crystal structure analysis of the OGT:OSMI-4a complex (PDB: 6MA1) revealed that the 7-chloro substituent on the quinolinone ring enables a snugger fit within the uridine-binding pocket of OGT's active site compared to the unsubstituted OSMI-1 scaffold (compound 1a) [1]. This chlorine atom fills residual space in the uridine pocket that is unoccupied when the parent Q6S scaffold binds, directly explaining the affinity gain from OSMI-1a (Kd >80 nM) to OSMI-4a (Kd ~8 nM) [1]. The OSMI-2 and OSMI-3 series incorporate carboxylate-linker extensions targeting the phosphate-binding region rather than halogen substitutions in the uridine pocket, meaning OSMI-4 remains the only member of the OSMI family with this specific uridine-pocket-optimizing modification [1]. Subsequent scaffold-hopping studies confirmed the critical importance of the uridine mimic element for OGT binding potency, validating the structural rationale for OSMI-4's enhanced affinity [2].

structure-guided design uridine pocket halogen substitution X-ray crystallography

Defined Application Scenarios for OSMI-4 Where Quantitative Differentiation Drives Procurement Decisions


Sustained O-GlcNAc Depletion for Time-Course Proteomics and Transcriptomics Studies

When global O-GlcNAc proteomics (e.g., TMT-based O-GlcNAc enrichment workflows) or RNA-seq experiments require stable, near-complete OGT inhibition over 16–48 hours, OSMI-4b is the compound of choice. Unlike OSMI-1b, which shows O-GlcNAc recovery at extended treatment times due to its >10-fold weaker binding affinity [1], OSMI-4b maintains near-complete O-GlcNAc suppression at 5 µM over prolonged incubation in HEK293T, HCT116, PC3, and LNCaP cells [1]. The recommended working concentration range is 5–20 µM, with 5 µM sufficient for >90% O-GlcNAc reduction in HEK293T cells as confirmed by RL-2 western blot [1]. Procurement specification: confirm ≥98% purity by HPLC, store at -20°C in anhydrous DMSO to prevent DKP formation, and verify lot-specific cellular EC50 before large-scale experiments [2].

Catalytic-Site-Specific OGT Probe for Competitive Binding and Occupancy Studies

For experiments that require selective blockade of the catalytic UDP-GlcNAc binding pocket—such as competitive displacement assays, fluorescent polarization probe competition, or structure-activity relationship (SAR) benchmarking of new catalytic-site-directed inhibitors—OSMI-4 is the validated reference compound. Its co-crystal structure (PDB: 6MA1) provides atomic-resolution detail of the binding pose, enabling rational interpretation of competitive binding data [1]. Unlike the allosteric inhibitor CDDO, which binds the TPR domain (Kd ~1.7 µM) and does not compete with OSMI-4 for OGT [3], OSMI-4 directly occupies the substrate-binding site with Kd ~8 nM, making it the appropriate positive control when screening for or characterizing catalytic-site-directed OGT ligands [1][3].

OGT Inhibition in Cell Lines with Variable Esterase Expression

OSMI-4b exhibits a unique pharmacological feature critical for cross-cell-line studies: OGT inhibition occurs regardless of whether intracellular esterases cleave the ethyl ester to the free acid form. LC-HRMS analysis of cell lysates demonstrated that in K562 cells both OSMI-4b and OSMI-4a are detectable, whereas in HEK293T cells only the intact ester OSMI-4b is found, yet OGT inhibition is equally effective in both cell lines [2]. This contrasts with OSMI-4a, which is cell-impermeable and shows no cellular O-GlcNAc reduction when applied directly [2]. For experiments spanning multiple cell types with uncharacterized esterase expression profiles (e.g., primary cells, patient-derived lines), OSMI-4b is the only OSMI-family form with demonstrated cell-line-independent inhibitory activity, eliminating the confounding variable of differential prodrug activation [2].

Spinal Cord Injury Research: Bioprinted Scaffold Loading for Neuron Differentiation

A recent application demonstrated that OSMI-4 can be loaded into a spinal cord-like bioprinted scaffold to induce and guide neuron differentiation of neural stem cells (NSCs) for spinal cord injury (SCI) repair . The sustained OGT inhibitory activity of OSMI-4, combined with its compatibility with biomaterial encapsulation, enables localized modulation of O-GlcNAcylation to direct NSC fate decisions. This application capitalizes on the sustained cellular potency of OSMI-4 documented in Section 3 [1], leveraging the compound's ability to maintain stable O-GlcNAc suppression over the extended timeframes required for stem cell differentiation protocols.

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